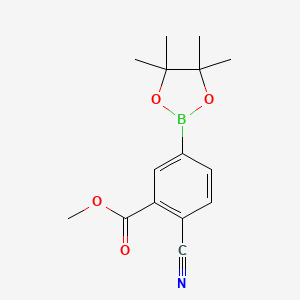

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a cyano group, a methyl ester group, and a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., DMF, toluene, ethanol)

Major Products:

Biaryls: and from Suzuki-Miyaura cross-coupling

Phenols: from oxidation

Carboxylic acids: from hydrolysis

Scientific Research Applications

Chemistry: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of drugs targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

- Phenylboronic acid pinacol ester

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a cyano group and a boronic ester group, which allows it to participate in a wider range of chemical reactions compared to other boronic esters. Its cyano group can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with a molecular formula of C15H18BNO4 and a molecular weight of approximately 287.12 g/mol. This compound features a cyano group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and biological applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies that emphasize its versatility in synthetic chemistry. The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns that can be exploited in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The cyano group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

- Antiproliferative Activity : A study indicated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while displaying minimal effects on non-cancerous cells like MCF10A .

- Selectivity Index : Another investigation highlighted that certain analogs had a selectivity index indicating a preferential effect on cancer cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- In Vivo Efficacy : In vivo studies demonstrated that specific derivatives could inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. The pharmacodynamics were assessed using BALB/c nude mouse models inoculated with cancer cells .

Comparative Biological Activity

The following table summarizes the biological activity of this compound and related compounds:

| Compound Name | IC50 (μM) | Cancer Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 0.126 | MDA-MB-231 | High |

| Related Compound B | 17.02 | MCF7 | Moderate |

Note: TBD indicates that specific data for this compound is not yet available.

Properties

Molecular Formula |

C15H18BNO4 |

|---|---|

Molecular Weight |

287.12 g/mol |

IUPAC Name |

methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-8H,1-5H3 |

InChI Key |

FGDQSDIDZNPVBY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.